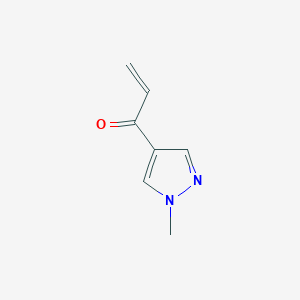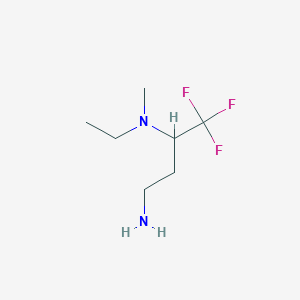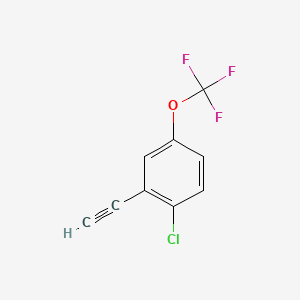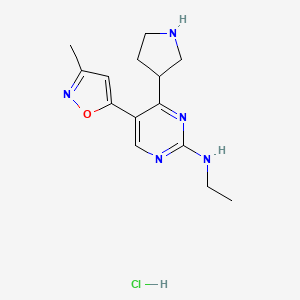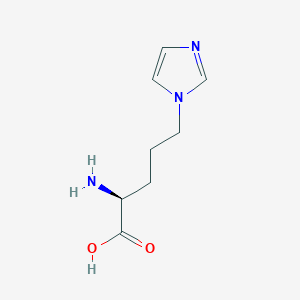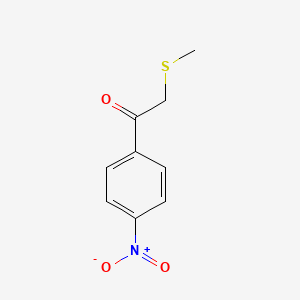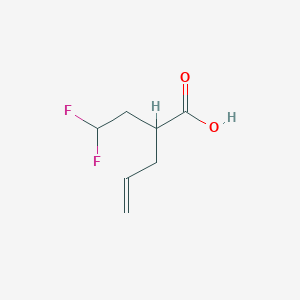
2-(2,2-Difluoroethyl)pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethyl)pent-4-enoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluoroethyl group attached to a pent-4-enoic acid backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)pent-4-enoic acid typically involves the reaction of 2,2-difluoroethanol with pent-4-enoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
For large-scale industrial production, the process may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The raw materials, including 2,2-difluoroethanol and pent-4-enoic acid, are readily available, making the industrial synthesis of this compound feasible and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroethyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2,2-Difluoroethyl)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has shown promise in drug development, particularly in the treatment of cancer, where it demonstrates selective cytotoxicity towards cancer cells.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2,2-Difluoroethyl)pent-4-enoic acid exerts its effects involves its interaction with specific molecular targets. In cancer research, the compound has been found to selectively target cancer cells, inducing apoptosis through the disruption of cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of key enzymes and signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Difluoroethyl)but-4-enoic acid
- 2-(2,2-Difluoroethyl)hex-4-enoic acid
- 2-(2,2-Difluoroethyl)pentanoic acid
Uniqueness
Compared to similar compounds, 2-(2,2-Difluoroethyl)pent-4-enoic acid stands out due to its specific structural features, which confer unique reactivity and biological activity. Its difluoroethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C7H10F2O2 |
|---|---|
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
2-(2,2-difluoroethyl)pent-4-enoic acid |
InChI |
InChI=1S/C7H10F2O2/c1-2-3-5(7(10)11)4-6(8)9/h2,5-6H,1,3-4H2,(H,10,11) |
Clé InChI |
ZNAOOLVANJMIOT-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CC(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


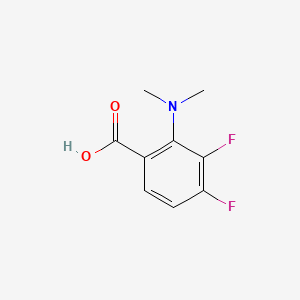

![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
